molecular formula C14H17BrO3 B2732290 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 692264-04-3

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

Cat. No. B2732290
CAS RN: 692264-04-3
M. Wt: 313.191
InChI Key: XHRKGYTZPJQOLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-bromo-4-(cyclopentyloxy)phenol”, has been analyzed . It contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” are not available, there are studies on the catalytic protodeboronation of pinacol boronic esters, which could be relevant .

Scientific Research Applications

Synthesis and Reactivity

2-bromobenzaldehydes are pivotal in the development of synthetic routes for various organic compounds. Their utility stems from their ability to undergo palladium-catalyzed cross-coupling reactions, facilitating the synthesis of a wide array of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017). This versatility is further exemplified in studies demonstrating their reactivity in chemo, regio, and stereoselective conditions, enabling precise control over the formation of complex molecules (Dumartin, Pereyre, & Quintard, 1987).

Catalysis and Organic Transformations

Research has also focused on utilizing 2-bromobenzaldehydes in catalytic systems to achieve efficient synthesis of heterocyclic compounds, such as 1-aryl-1H-indazoles, which are of interest due to their pharmacological properties. These compounds are synthesized through condensation and cyclization reactions facilitated by catalysts like copper(I) salts in polyethylene glycol (PEG-400) or palladium catalysts, highlighting the role of 2-bromobenzaldehydes in facilitating novel organic transformations (Bae & Cho, 2013; Cho et al., 2004).

Material Science and Analytical Chemistry

In material science and analytical chemistry, derivatives of bromobenzaldehydes have been employed for the preconcentration and detection of trace elements in environmental samples. This application is significant for environmental monitoring and pollution assessment, where specific derivatives act as ligands for the selective extraction of metals like copper from water samples, demonstrating the chemical's utility beyond synthetic organic chemistry (Fathi & Yaftian, 2009).

properties

IUPAC Name

2-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-13-7-10(9-16)12(15)8-14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRKGYTZPJQOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

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